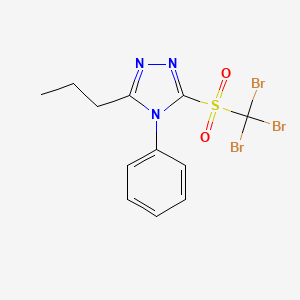
4-Phenyl-3-propyl-5-(tribromomethanesulfonyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a propyl chain, and a tribromomethylsulfonyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Phenyl and Propyl Groups: These groups can be introduced through alkylation or arylation reactions using suitable reagents.
Attachment of the Tribromomethylsulfonyl Group: This step involves the reaction of the triazole intermediate with tribromomethyl sulfone under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.
Substitution: The tribromomethylsulfonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tribromomethylsulfonyl group may play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-propyl-4H-1,2,4-triazole: Lacks the tribromomethylsulfonyl group.
4-Phenyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole: Lacks the propyl group.
3-Propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole: Lacks the phenyl group.
Uniqueness
The presence of the tribromomethylsulfonyl group in 4-Phenyl-3-propyl-5-((tribromomethyl)sulfonyl)-4H-1,2,4-triazole makes it unique compared to other triazole derivatives
Biological Activity
4-Phenyl-3-propyl-5-(tribromomethanesulfonyl)-4H-1,2,4-triazole is a triazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazole ring with a phenyl group and a propyl chain, along with a tribromomethanesulfonyl substituent. The molecular formula is C12H12Br3N3O2S, and it has a molecular weight of approximately 470.0 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that various triazole derivatives exhibit significant antimicrobial properties. For instance:
These findings suggest that the triazole moiety may enhance the antimicrobial efficacy of these compounds.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely investigated. In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines.
The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Enzyme Inhibition
Triazole derivatives are also known for their enzyme inhibitory properties. The compound has been evaluated for its ability to inhibit key enzymes involved in inflammation and cancer progression.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 20.0 | |
| Lipoxygenase (LOX) | Non-competitive | 18.0 |
These results indicate that the compound may serve as a lead for developing anti-inflammatory agents.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that this compound showed effective inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
Study on Anticancer Properties
In another significant study, the anticancer activity of the compound was assessed using various human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with notable effects on apoptosis markers such as caspase activation and PARP cleavage.
Properties
CAS No. |
921759-12-8 |
|---|---|
Molecular Formula |
C12H12Br3N3O2S |
Molecular Weight |
502.0 g/mol |
IUPAC Name |
4-phenyl-3-propyl-5-(tribromomethylsulfonyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H12Br3N3O2S/c1-2-6-10-16-17-11(21(19,20)12(13,14)15)18(10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
LNFBHJDUGDTZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(N1C2=CC=CC=C2)S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















